molecular formula C8H17O4P B14123138 Diethyl (2-(vinyloxy)ethyl)phosphonate

Diethyl (2-(vinyloxy)ethyl)phosphonate

Cat. No.: B14123138
M. Wt: 208.19 g/mol
InChI Key: LRGIKFGGCVETGD-UHFFFAOYSA-N
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Description

Diethyl (2-(vinyloxy)ethyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O4P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-(vinyloxy)ethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate vinyl ether under basic conditions. The reaction typically proceeds as follows:

    Reaction of Diethyl Phosphite with Vinyl Ether: Diethyl phosphite reacts with a vinyl ether in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified through distillation or recrystallization to obtain this compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(vinyloxy)ethyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, where the vinyl ether moiety is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonate esters or reduction to yield phosphine derivatives.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonate esters, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Diethyl (2-(vinyloxy)ethyl)phosphonate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting metabolic pathways involving phosphorus-containing compounds.

    Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl (2-(vinyloxy)ethyl)phosphonate exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being targeted.

Comparison with Similar Compounds

Similar Compounds

    Diethyl vinylphosphonate: Similar in structure but lacks the vinyloxy group.

    Diethyl ethylphosphonate: Contains an ethyl group instead of the vinyloxy group.

    Diethyl 2-phenylethyl phosphonate: Contains a phenylethyl group instead of the vinyloxy group.

Uniqueness

Diethyl (2-(vinyloxy)ethyl)phosphonate is unique due to the presence of the vinyloxy group, which imparts distinct reactivity and allows for the formation of unique products in chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-ethenoxyethane

InChI

InChI=1S/C8H17O4P/c1-4-10-7-8-13(9,11-5-2)12-6-3/h4H,1,5-8H2,2-3H3

InChI Key

LRGIKFGGCVETGD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCOC=C)OCC

Origin of Product

United States

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